N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
Applications De Recherche Scientifique
Cardiovascular Research Applications
Research into compounds with 1,2,4-triazolo and pyrazine components has shown promise in cardiovascular applications. For example, studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have identified compounds with significant coronary vasodilating and antihypertensive activities, indicating potential utility in developing new cardiovascular agents. One compound, in particular, demonstrated more potent coronary vasodilating activity than known agents like trapidil and was approximately equipotent to guanethidine sulfate in antihypertensive activity, underscoring the potential for similar structures in cardiovascular disease treatment (Sato et al., 1980).
Antimicrobial and Antitumor Applications
Compounds featuring triazolo, pyrazine, and related structures have been explored for their antimicrobial and antitumor properties. For instance, the synthesis and evaluation of thienopyrimidine derivatives have shown that certain configurations exhibit pronounced antimicrobial activity, suggesting the chemical scaffold's utility in developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles have demonstrated antitumor and antimicrobial activities, indicating the relevance of these structures in synthesizing compounds with potential clinical applications (Riyadh, 2011).
Heterocyclic Compound Synthesis
The synthetic versatility of structures containing triazolo and pyrazine motifs extends to the creation of diverse heterocyclic compounds. Research has shown that these structures can serve as precursors or intermediates in synthesizing a wide range of heterocyclic derivatives with potential biological activity. For example, the convenient synthesis of new pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives containing the benzofuran moiety highlights the utility of triazolo[4,3-a]pyrazine structures in heterocyclic chemistry, offering a pathway to novel compounds with varied biological activities (Abdelhamid et al., 2012).
Orientations Futures
The compound is part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . These compounds show promise in the field of medicinal chemistry and may be further explored for their potential therapeutic applications.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-21-12(24)3-2-11(20-21)15(25)18-10-4-6-22(8-10)13-14-19-17-9-23(14)7-5-16-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXPVRJXNRWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.